The Strategic Synthesis and Characterization of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Keystone Intermediate for PARP Inhibitor Niraparib
The Strategic Synthesis and Characterization of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Keystone Intermediate for PARP Inhibitor Niraparib
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of agents, particularly for cancers harboring DNA repair deficiencies, such as those with BRCA1/2 mutations. Niraparib, a potent PARP inhibitor, stands as a testament to this progress. Central to its scalable and efficient synthesis is the chiral intermediate, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. This technical guide provides a comprehensive overview of this pivotal molecule, detailing its synthesis, characterization, and critical role in the production of Niraparib. With a focus on the underlying chemical principles and practical methodologies, this document serves as a vital resource for researchers, chemists, and professionals engaged in pharmaceutical development.
Physicochemical Properties and Structural Elucidation
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, identified by its CAS number 1171197-20-8, is a non-hygroscopic, crystalline solid, typically appearing as a light yellow or off-white powder.[1][2] Its molecular structure, featuring a chiral center at the C3 position of the piperidine ring, is fundamental to the stereospecific requirements of Niraparib's biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in organic solvents, facilitating its use in subsequent synthetic transformations.
| Property | Value | Source |
| CAS Number | 1171197-20-8 | [3][4] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [3][5] |
| Molecular Weight | 276.37 g/mol | [3][5] |
| Appearance | Light yellow to off-white solid powder | [1][2] |
| Purity (typical) | ≥99.0% | [1][6] |
| Storage | Preserve in an airtight container, protected from light, at room temperature. | [2] |
Synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Two-Stage Strategic Approach
The synthesis of this chiral intermediate is a multi-step process that hinges on two core strategies: the initial construction of the racemic piperidine core followed by an efficient chiral resolution to isolate the desired (S)-enantiomer.
Stage 1: Synthesis of Racemic tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
The most common and industrially scalable route to the racemic compound involves the synthesis of a nitro-aromatic precursor, followed by catalytic reduction.
Workflow for Racemic Precursor Synthesis
Caption: Synthesis of the racemic precursor.
Detailed Protocol: Catalytic Hydrogenation of the Nitro Precursor
The reduction of the nitro group is a critical step, typically achieved through catalytic hydrogenation. This method is favored for its high yield, clean conversion, and the use of recyclable catalysts.
-
Reactor Setup: A suitable hydrogenation reactor is charged with tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate and a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is added to the mixture.
-
Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction is stirred vigorously at a controlled temperature (typically 25-50°C) until the consumption of hydrogen ceases, indicating the completion of the reaction.
-
Work-up: The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Causality in Experimental Choices: The choice of a palladium catalyst is based on its high efficacy and selectivity for the reduction of aromatic nitro groups in the presence of other functional groups. The use of a Boc protecting group is strategic as it is stable under these hydrogenation conditions but can be readily removed in a later synthetic step.
Stage 2: Chiral Resolution of the Racemic Mixture
The isolation of the desired (S)-enantiomer is achieved through diastereomeric salt formation with a chiral resolving agent. A particularly effective method, as detailed in patent literature, utilizes a derivative of D-phenylglycine.
Workflow for Chiral Resolution
Caption: Chiral resolution process.
Detailed Protocol: Diastereomeric Salt Resolution
-
Salt Formation: The racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is dissolved in an aqueous ethanol solution. A solution of the D-phenylglycine derivative resolving agent (e.g., benzenesulfonyl-D-phenylglycine) in aqueous ethanol is then added.
-
Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to induce the selective crystallization of the less soluble diastereomeric salt, which corresponds to the (S)-amine and the D-resolving agent.
-
Isolation: The precipitated diastereomeric salt is isolated by filtration and washed with a cold solvent mixture.
-
Liberation of the Free Amine: The isolated salt is suspended in a mixture of water and an organic solvent (e.g., ethyl acetate). The pH is adjusted to 8-10 with a base, such as aqueous ammonia, to liberate the free (S)-amine into the organic layer.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted further with the organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the final product, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, with high enantiomeric purity.
Self-Validating System: The success of this resolution is inherently self-validating. The optical purity of the final product, as determined by chiral HPLC, directly reflects the efficiency of the diastereomeric salt crystallization. The resolving agent can often be recovered from the aqueous layer and reused, adding to the process's efficiency and cost-effectiveness.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for assessing the purity of the intermediate. A reverse-phase method is typically employed.
| Parameter | Typical Value |
| Column | C18 (e.g., Phenomenex Kinetex C18, 4.6 x 50 mm, 2.6 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV at 254 nm |
| Purity Assay | Measures the area percentage of the main peak relative to impurities. |
Chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of the final product.
| Parameter | Typical Value |
| Column | Chiral stationary phase (e.g., Chiralpak) |
| Mobile Phase | Isocratic mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| e.e. Determination | Quantifies the ratio of the (S)- and (R)-enantiomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the aminophenyl group, the protons of the piperidine ring, and the large singlet corresponding to the nine protons of the tert-butyl group of the Boc protecting group.
-
¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the Boc group and the carbons of the aromatic and piperidine rings.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, which will typically show the protonated molecule [M+H]⁺.
Application in the Synthesis of Niraparib
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a critical building block in the synthesis of Niraparib. The primary amino group of this intermediate serves as a nucleophile in a key C-N bond-forming reaction.
Workflow for Niraparib Synthesis
Caption: Role in Niraparib synthesis.
The synthesis involves the coupling of the (S)-aminophenylpiperidine intermediate with a suitably activated 2H-indazole-7-carboxamide fragment. This is followed by the deprotection of the Boc group, typically under acidic conditions, to yield the final active pharmaceutical ingredient, Niraparib. The chirality of the starting material is crucial as it directly translates to the stereochemistry of the final drug product, which is essential for its pharmacological activity.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is more than just a chemical intermediate; it is an enabling component in the synthesis of the life-extending cancer therapeutic, Niraparib. The successful and efficient production of this chiral molecule, through a well-defined pathway involving racemic synthesis and strategic chiral resolution, underscores the importance of process chemistry in modern drug development. The analytical techniques detailed herein are essential for ensuring the quality and consistency required for pharmaceutical manufacturing. This guide provides a foundational understanding for scientists and researchers, empowering them to utilize this key intermediate with confidence and precision in their drug discovery and development endeavors.
References
-
PubChem. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. [Link]
-
Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. [Link]
-
Qingmu Pharmaceutical. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. [Link]
-
GSRS. TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. Global Substance Registration System. [Link]
-
A.H.A International Co.,Ltd. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. TERT-BUTYL 4-(4-CYANO-2-NITROPHENYLAMINO)PIPERIDINE-1-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
